molecular formula C9H13BrN2O2 B13067129 3-Amino-5-bromo-1-(2-methoxypropyl)-1,4-dihydropyridin-4-one

3-Amino-5-bromo-1-(2-methoxypropyl)-1,4-dihydropyridin-4-one

Cat. No.: B13067129
M. Wt: 261.12 g/mol
InChI Key: OPQMCIPBEHEXAU-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-1-(2-methoxypropyl)-1,4-dihydropyridin-4-one is a synthetic organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-1-(2-methoxypropyl)-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. One common method includes the bromination of a suitable pyridine derivative followed by the introduction of the amino and methoxypropyl groups under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromo-1-(2-methoxypropyl)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert it into more saturated compounds.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce various substituted dihydropyridines.

Scientific Research Applications

3-Amino-5-bromo-1-(2-methoxypropyl)-1,4-dihydropyridin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as calcium channel blockers.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-1-(2-methoxypropyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. In medicinal chemistry, it is often studied for its ability to inhibit calcium channels, which can affect various physiological processes. The compound binds to the calcium channels, preventing the influx of calcium ions, which can lead to muscle relaxation and other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-bromo-2-fluoropyridine
  • 2-Amino-5-bromo-3-iodopyridine
  • 5-Bromo-2-methoxy-3-nitropyridine

Uniqueness

Compared to similar compounds, 3-Amino-5-bromo-1-(2-methoxypropyl)-1,4-dihydropyridin-4-one is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity. Its methoxypropyl group, in particular, may enhance its solubility and bioavailability, making it a valuable compound for further research and development.

Properties

Molecular Formula

C9H13BrN2O2

Molecular Weight

261.12 g/mol

IUPAC Name

3-amino-5-bromo-1-(2-methoxypropyl)pyridin-4-one

InChI

InChI=1S/C9H13BrN2O2/c1-6(14-2)3-12-4-7(10)9(13)8(11)5-12/h4-6H,3,11H2,1-2H3

InChI Key

OPQMCIPBEHEXAU-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(C(=O)C(=C1)Br)N)OC

Origin of Product

United States

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